molecular formula C18H24O6 B14440712 1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester CAS No. 76644-65-0

1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester

Cat. No.: B14440712
CAS No.: 76644-65-0
M. Wt: 336.4 g/mol
InChI Key: MQDZUKNHDIVRIV-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester typically involves the esterification of phthalic anhydride with the appropriate alcohols. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme can be represented as follows:

    Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The process involves the following steps:

    Mixing: The reactants are mixed in the appropriate stoichiometric ratios.

    Heating: The mixture is heated to the desired temperature to initiate the esterification reaction.

    Catalysis: An acid catalyst is added to accelerate the reaction.

    Separation: The product is separated from the reaction mixture using techniques such as distillation or extraction.

    Purification: The crude product is purified to remove any impurities or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding phthalic acid and alcohols.

    Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat

    Transesterification: Alcohols, acid or base catalyst, heat

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Major Products Formed

    Hydrolysis: Phthalic acid, 2-(2-methoxy-2-oxoethyl)hexanol, methanol

    Transesterification: Various esters depending on the alcohol used

    Oxidation: Phthalic acid derivatives

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Employed in the manufacturing of various consumer products, including toys, medical devices, and packaging materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester involves its interaction with cellular components and enzymes. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The molecular targets and pathways involved include:

    Hormone Receptors: Binding to estrogen and androgen receptors, leading to altered hormonal signaling.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester can be compared with other phthalate esters, such as:

    1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl methyl ester: Similar structure but with an ethoxy group instead of a methoxy group.

    1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl ethyl ester: Similar structure but with an ethyl group instead of a hexyl group.

    1,2-Benzenedicarboxylic acid, dihexyl ester: Contains two hexyl groups instead of one hexyl and one methoxy group.

These compounds share similar chemical properties but differ in their specific applications and effects due to variations in their molecular structures.

Properties

CAS No.

76644-65-0

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

2-O-[2-(2-methoxy-2-oxoethyl)hexyl] 1-O-methyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H24O6/c1-4-5-8-13(11-16(19)22-2)12-24-18(21)15-10-7-6-9-14(15)17(20)23-3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3

InChI Key

MQDZUKNHDIVRIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)OC)COC(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

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